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Compound of Interest

Compound Name: 5-Methoxy-2-methylbenzothiazole

Cat. No.: B1581558

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-
Methoxy-2-methylbenzothiazole, a heterocyclic compound of interest in pharmaceutical and
materials science research. This document, crafted from the perspective of a Senior Application
Scientist, aims to deliver not just raw data, but a deeper understanding of the structural
information encoded within its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) profiles. The causal relationships behind the observed spectral features are
explained to provide a robust framework for researchers working with this and related
molecular scaffolds.

Molecular Structure and Spectroscopic Overview

5-Methoxy-2-methylbenzothiazole possesses a bicyclic heteroaromatic core, which gives rise
to a unique and informative spectroscopic signature. Understanding this signature is
paramount for confirming its identity, assessing its purity, and elucidating its role in chemical
transformations.

Caption: Molecular Structure of 5-Methoxy-2-methylbenzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 5-Methoxy-2-methylbenzothiazole, both *H and 13C NMR provide distinct and
assignable signals.

'H NMR Spectroscopy

The proton NMR spectrum of 5-Methoxy-2-methylbenzothiazole, typically recorded in a
deuterated solvent like chloroform (CDCIs), reveals five distinct signals corresponding to the
different proton environments in the molecule.

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.64 d 1H H-7
~7.45 d 1H H-4
~6.98 dd 1H H-6
~3.86 S 3H -OCHs
~2.80 S 3H -CHs

Data sourced from ChemicalBook.[1]
Interpretation:

e The aromatic region of the spectrum (o 6.5-8.0 ppm) displays signals for the three protons
on the benzene ring. The downfield shifts are characteristic of protons attached to an
electron-deficient aromatic system. The observed splitting patterns (doublets and a doublet
of doublets) arise from spin-spin coupling between adjacent protons.

e The singlet at approximately 3.86 ppm is characteristic of the three equivalent protons of the
methoxy group (-OCHSs). Its chemical shift is influenced by the electron-donating nature of
the oxygen atom.

e The singlet at around 2.80 ppm corresponds to the three equivalent protons of the methyl
group attached to the C2 position of the thiazole ring.
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3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum provides information about the carbon skeleton of

the molecule. Based on data from similar benzothiazole derivatives, the following chemical

shifts are predicted for 5-Methoxy-2-methylbenzothiazole.

Chemical Shift (d) ppm Assignment
~168 Cc2
~156 C5
~152 C7a
~133 C3a
~122 C7
~116 C4
~106 C6
~56 -OCHs
~20 -CHs
Interpretation:

The quaternary carbons (C2, C5, C7a, and C3a) are typically observed as less intense
signals. The C2 carbon, being part of the C=N bond, is expected to be the most downfield.

The carbons of the benzene ring (C4, C6, and C7) will appear in the aromatic region (6 100-
160 ppm). The carbon bearing the methoxy group (C5) is significantly shielded due to the
electron-donating effect of the oxygen.

The methoxy carbon (-OCHs) resonates at a characteristic upfield position (~56 ppm).

The methyl carbon (-CHs) at C2 is the most shielded carbon, appearing at the most upfield
position (~20 ppm).
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Infrared (IR) Spectroscopy

The IR spectrum of 5-Methoxy-2-methylbenzothiazole reveals the presence of its key
functional groups through characteristic vibrational frequencies.

Wavenumber (cm~?) Intensity Assignment
3000-3100 Medium Aromatic C-H stretch
] Aliphatic C-H stretch (-CHs, -
2850-2960 Medium
OCHs3)
) C=C and C=N stretching
~1600, ~1480 Medium-Strong o _
(aromatic ring and thiazole)
Asymmetric C-O-C stretch
~1250 Strong
(aryl ether)
) Symmetric C-O-C stretch (aryl
~1030 Medium

ether)

Data interpreted from the NIST WebBook IR spectrum.[2]
Interpretation:

e The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid
nature of the molecule.

e The strong absorptions in the 1480-1600 cm~! region are characteristic of the conjugated -
system of the benzothiazole ring.

e The prominent C-O stretching bands are indicative of the methoxy group, a key functional
feature of this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which can be used for structural elucidation.
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Electron lonization Mass Spectrum (EI-MS):

e Molecular lon (M*): m/z 179

o Key Fragments: m/z 164, 136, 123, 95
Fragmentation data sourced from ChemicalBook.

Proposed Fragmentation Pathway:

[COHONOS] *

miz = 179 -eCHS [C8HBNOS]* - [C7THBNS]* - [C6H5S]* [C5H3S]*
(Molect_JIar lon) m/z = 164 m/z = 136 m/z =123 m/z =95

Click to download full resolution via product page

Caption: Proposed EI-MS Fragmentation Pathway.
Interpretation:

The fragmentation of 5-Methoxy-2-methylbenzothiazole under electron ionization is initiated
by the loss of a methyl radical from the molecular ion to form the stable fragment at m/z 164.
Subsequent loss of carbon monoxide (CO) from the methoxy group leads to the fragment at
m/z 136. Further fragmentation of the benzothiazole ring can explain the formation of the ions
at m/z 123 and 95.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 5-
Methoxy-2-methylbenzothiazole. Instrument parameters may need to be optimized for
specific systems.

NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of 5-Methoxy-2-methylbenzothiazole in
approximately 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard.
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 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition:

[¢]

Acquire a one-dimensional proton spectrum with a pulse angle of 30-45 degrees.

[¢]

Set the spectral width to cover the range of -2 to 12 ppm.

[e]

Use a relaxation delay of 1-2 seconds and an acquisition time of at least 3 seconds.

o

Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition:

[¢]

Acquire a one-dimensional carbon spectrum with proton decoupling.

[e]

Set the spectral width to cover the range of 0 to 200 ppm.

o

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural
abundance of the 13C isotope.

o

Employ a relaxation delay of 2-5 seconds.

o Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate
software. This involves Fourier transformation, phase correction, and baseline correction.

IR Data Acquisition (ATR-FTIR)

o Sample Preparation: Place a small amount of solid 5-Methoxy-2-methylbenzothiazole
directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

» Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.
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o Record the sample spectrum over a range of 4000-400 cm™1,

o Co-add 16-32 scans to improve the signal-to-noise ratio.

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to generate the final transmittance or absorbance
spectrum.

Mass Spectrometry Data Acquisition (EI-GC-MS)

o Sample Preparation: Prepare a dilute solution of 5-Methoxy-2-methylbenzothiazole (e.g.,
100 pg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

 Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with
an Electron lonization (EIl) source.

e GC Conditions:
o Injector Temperature: 250 °C.
o Column: A non-polar capillary column (e.g., HP-5MS).

o Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15
°C/min.

» MS Conditions:
o lon Source Temperature: 230 °C.
o lonization Energy: 70 eV.
o Mass Range: Scan from m/z 40 to 300.

o Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to 5-
Methoxy-2-methylbenzothiazole and examine its mass spectrum for the molecular ion and
characteristic fragment ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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